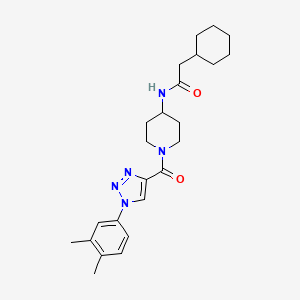
2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic compound characterized by its triazole ring, which plays a crucial role in its reactivity and applications. This molecule is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:
Cyclohexyl acetic acid: is converted to cyclohexyl acetyl chloride using thionyl chloride under reflux conditions.
Piperidin-4-ylamine: undergoes nucleophilic substitution with the cyclohexyl acetyl chloride in the presence of a base like triethylamine.
The intermediate 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is synthesized separately through azide-alkyne cycloaddition.
Finally, the triazole derivative is coupled with the piperidinyl acetamide intermediate using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing the reaction conditions to ensure high yield and purity. This may include:
Continuous flow synthesis to enhance reaction efficiency.
Use of automated synthesizers to precisely control reaction parameters.
Implementation of purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : The triazole ring can be oxidized under strong oxidative conditions.
Reduction: : The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: : The acetamide group can be subjected to nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether.
Substitution: : Alkyl halides or acid chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: : Formation of triazole N-oxide derivatives.
Reduction: : Conversion to 2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)ethanol.
Substitution: : Varied amide derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Used as a building block in the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry.
Biology
Exhibits potential as an inhibitor for certain enzymes.
Studied for its binding affinity to specific protein targets.
Medicine
Investigated for its anti-inflammatory and analgesic properties.
Potential candidate for drug development against specific diseases.
Industry
Utilized in the development of agrochemicals.
Explored for its role in the synthesis of materials with specialized functions.
作用機序
The compound exerts its effects through interaction with molecular targets, primarily enzymes and receptors. The triazole ring is known to participate in hydrogen bonding and π-π stacking interactions, stabilizing the compound within the active site of the target protein. This leads to inhibition or modulation of the protein's activity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2-cyclohexyl-N-(1-(1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
2-cyclohexyl-N-(1-(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
Uniqueness
Compared to its analogs, 2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide offers unique binding affinities and pharmacological properties, making it a valuable candidate for drug development and scientific research.
This compound's unique structure, combining a cyclohexyl group with a triazole ring and a piperidinyl moiety, provides distinct chemical and biological properties that set it apart from other similar molecules.
特性
IUPAC Name |
2-cyclohexyl-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-17-8-9-21(14-18(17)2)29-16-22(26-27-29)24(31)28-12-10-20(11-13-28)25-23(30)15-19-6-4-3-5-7-19/h8-9,14,16,19-20H,3-7,10-13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHUJPUVAGUMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
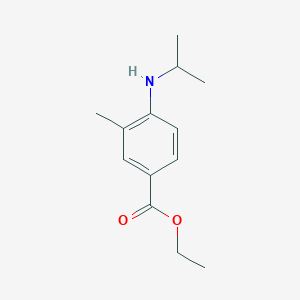
![ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2571449.png)
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2571450.png)
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2571451.png)
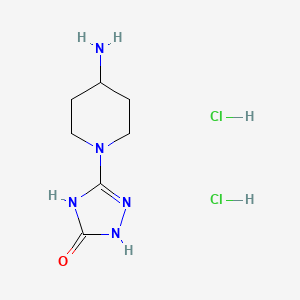
![2-(cyclohexanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2571454.png)
![3-(Dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione](/img/structure/B2571455.png)
![1-methyl-4-phenyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2571457.png)
![6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2571460.png)
![N-(2-hydroxyethyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2571462.png)
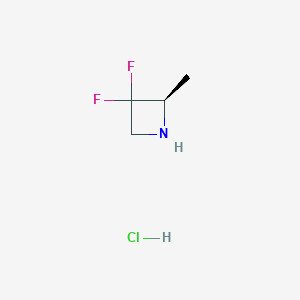
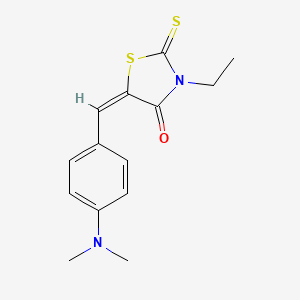
![4-[(3,4-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2571466.png)
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2571468.png)
